(6-(2-Bromophenyl)pyridin-3-yl)methanol
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Overview
Description
(6-(2-Bromophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of substituted pyridines It features a bromophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Bromophenyl)pyridin-3-yl)methanol typically involves the following steps:
Bromination: The introduction of a bromine atom to the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyridine Ring Formation: The formation of the pyridine ring can be accomplished through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Methanol Group Introduction: The methanol group can be introduced via reduction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for bromination and automated systems for pyridine ring formation and reduction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromophenyl group can undergo reduction to form a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, Pd/C with H2.
Substitution: Palladium catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(2-Bromophenyl)pyridin-3-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (6-(2-Bromophenyl)pyridin-3-yl)methanol depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it could inhibit certain kinases or interact with neurotransmitter receptors.
Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role.
Comparison with Similar Compounds
(6-(2-Bromophenyl)pyridin-3-yl)methanol: can be compared with other substituted pyridines:
(6-Phenylpyridin-3-yl)methanol: Lacks the bromine atom, which may affect its reactivity and binding properties.
(6-(2-Chlorophenyl)pyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
(6-(2-Fluorophenyl)pyridin-3-yl)methanol: Contains a fluorine atom, which can significantly alter its electronic properties and interactions.
These comparisons highlight the unique properties of This compound , such as its specific reactivity due to the presence of the bromine atom.
Properties
Molecular Formula |
C12H10BrNO |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
[6-(2-bromophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-7,15H,8H2 |
InChI Key |
NYKOWPHCJQQLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)Br |
Origin of Product |
United States |
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